Ethyl 6-bromo-4-methylnicotinate
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Overview
Description
Ethyl 6-bromo-4-methylnicotinate is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of nicotinic acid and features a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4-methylnicotinate can be synthesized through various methods. One common approach involves the bromination of 4-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling with a boronic acid can produce a biaryl compound .
Scientific Research Applications
Ethyl 6-bromo-4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 6-bromo-4-methylnicotinate can be compared with other similar compounds such as:
Ethyl 4-bromo-6-methylnicotinate: Differing only in the position of the bromine and methyl groups, this compound exhibits distinct reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
6-Bromo-4-methylnicotinic acid: The carboxylic acid form, which can be used as a precursor in various synthetic routes.
This compound stands out due to its unique combination of functional groups, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
PXMWRABNXRIBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)Br |
Origin of Product |
United States |
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